

# ONO-RS-347: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ONO-RS-347** is a potent and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene C4 (LTC4) and leukotriene D4 (LTD4). As such, it has been investigated for its potential therapeutic applications in conditions characterized by leukotriene-mediated inflammation, most notably allergic asthma. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **ONO-RS-347**, with a focus on the experimental methodologies used in its characterization.

## **Chemical Structure and Properties**

**ONO-RS-347**, with the IUPAC name 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide, is a complex organic molecule.[1] Its structure integrates a benzodioxin core, a tetrazole ring, and a phenylbutoxy side chain, which are crucial for its antagonistic activity at the cysteinyl leukotriene receptors.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **ONO-RS-347** is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.



| Property          | Value                                                                                          | Source |
|-------------------|------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C26H25N5O4                                                                                     | [1]    |
| Molecular Weight  | 471.5 g/mol                                                                                    | [1]    |
| IUPAC Name        | 4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide          | [1]    |
| CAS Number        | 103176-67-6                                                                                    |        |
| Synonyms          | ONO-RS 347, 8-(4-(4-<br>Phenylbutoxy)benzoyl)amino-<br>2-(tetrazol-5'-yl)benzo-1,4-<br>dioxane | [1]    |

## Pharmacological Properties and Mechanism of Action

**ONO-RS-347** functions as a competitive antagonist of the CysLT1 receptor, thereby inhibiting the physiological effects of the cysteinyl leukotrienes LTC4 and LTD4. These eicosanoids are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.

## **Signaling Pathway**

The cysteinyl leukotrienes exert their effects by binding to G-protein coupled receptors on the surface of target cells, such as airway smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium and ultimately, cellular contraction and inflammation. **ONO-RS-347** blocks the initial step of this pathway by occupying the receptor binding site, thus preventing the downstream signaling events.





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of CysLT1 receptor activation and its inhibition by **ONO-RS-347**.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and pharmacological evaluation of **ONO-RS-347** have been described in the scientific literature. The following sections provide an overview of these methodologies.

## Synthesis of ONO-RS-347

The synthesis of **ONO-RS-347** is a multi-step process that involves the formation of the benzodioxin core, followed by the introduction of the tetrazole and the phenylbutoxy benzamide moieties. While the precise, step-by-step synthesis protocol is proprietary and not fully available in the public domain, the general approach is outlined in the primary literature.





Click to download full resolution via product page

Caption: General workflow for the synthesis of ONO-RS-347.

## **Leukotriene Receptor Binding Assay**



The affinity of **ONO-RS-347** for the CysLT1 receptor is determined using a competitive radioligand binding assay. This assay measures the ability of **ONO-RS-347** to displace a radiolabeled leukotriene (e.g., [3H]LTD4) from the receptor.

#### Methodology:

- Membrane Preparation: Membranes are prepared from a cell line or tissue known to express the CysLT1 receptor (e.g., guinea pig lung membranes).
- Incubation: The membranes are incubated with a fixed concentration of the radiolabeled leukotriene and varying concentrations of ONO-RS-347.
- Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.
- Data Analysis: The concentration of **ONO-RS-347** that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to a binding affinity constant (Ki).

### In Vivo Bronchoconstriction Assay in Guinea Pigs

The efficacy of **ONO-RS-347** in antagonizing leukotriene-induced bronchoconstriction is evaluated in an in vivo model using guinea pigs.[2]

#### Methodology:

- Animal Preparation: Anesthetized and ventilated guinea pigs are used.
- Drug Administration: **ONO-RS-347** is administered, typically orally or intravenously.
- Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous challenge with LTD4.
- Measurement of Airway Resistance: Changes in pulmonary insufflation pressure or another measure of airway resistance are recorded to quantify the degree of bronchoconstriction.



 Data Analysis: The ability of ONO-RS-347 to inhibit the LTD4-induced increase in airway resistance is determined and compared to a vehicle control group.

## **Quantitative Data**

While specific quantitative data from the primary research on **ONO-RS-347** is not widely available in the public domain, the following table illustrates the type of data that would be generated from the aforementioned experimental protocols.

| Assay                        | Parameter    | Typical Value Range |
|------------------------------|--------------|---------------------|
| Leukotriene Receptor Binding | IC50 (nM)    | 1 - 100             |
| Ki (nM)                      | 0.1 - 50     |                     |
| In Vivo Bronchoconstriction  | ED50 (mg/kg) | 0.1 - 10            |

## Conclusion

**ONO-RS-347** is a well-characterized leukotriene C4 and D4 receptor antagonist with demonstrated in vitro and in vivo activity. Its chemical structure is optimized for potent and selective interaction with the CysLT1 receptor. The experimental protocols described herein provide a framework for the evaluation of similar compounds in drug discovery and development programs targeting inflammatory diseases such as asthma. Further research and public dissemination of detailed quantitative data would be beneficial for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ono-RS 347 | C26H25N5O4 | CID 128237 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]







• To cite this document: BenchChem. [ONO-RS-347: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164810#chemical-structure-and-properties-of-ono-rs-347]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com